2-Amino-5-chloro-3-iodobenzoic acid

Descripción general

Descripción

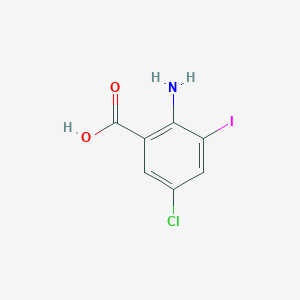

2-Amino-5-chloro-3-iodobenzoic acid is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-iodobenzoic acid typically involves the iodination of 2-Amino-5-chlorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-chloro-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled temperature and pH conditions.

Coupling Reactions: Reagents like diazonium salts and catalysts such as palladium on carbon are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Synthesis and Properties

2-Amino-5-chloro-3-iodobenzoic acid can be synthesized through various methods, including iodination reactions of 2-aminobenzoic acid in the presence of iodine and oxidizing agents like hydrogen peroxide. This method yields high-quality products with improved efficiency compared to traditional methods that require extensive purification steps .

The compound has distinct physical and chemical properties that make it suitable for various applications. Its molecular formula is C7H5ClINO2, with a molecular weight of approximately 237.48 g/mol. The presence of both chlorine and iodine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in the development of drugs targeting metabolic disorders and cancer treatments. For instance, compounds derived from this molecule have shown promise as hypoglycemic agents, contributing to diabetes management .

Case Study: Hypoglycemic Agents

A recent study demonstrated that derivatives of this compound exhibit significant hypoglycemic activity in animal models, suggesting their potential as new therapeutic agents for diabetes .

Agricultural Chemistry

In the agricultural sector, this compound is utilized to develop herbicides and fungicides. The chlorinated and iodinated benzoic acids have been shown to possess herbicidal properties that can effectively control weed growth while being less harmful to crops .

Case Study: Herbicide Development

Research has indicated that formulations containing this compound demonstrate effective weed control with reduced phytotoxicity to desirable plants, making them suitable for integrated pest management strategies .

Data Tables

| Application | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis targeting metabolic disorders | Hypoglycemic agents |

| Agricultural Chemistry | Development of herbicides and fungicides | Herbicide formulations |

| Organic Synthesis | Key building block in the synthesis of complex organic molecules | Various pharmaceutical intermediates |

Mecanismo De Acción

The mechanism of action of 2-Amino-5-chloro-3-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and iodo groups allows it to form various types of chemical bonds and interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5-chlorobenzoic acid

- 2-Amino-3-iodobenzoic acid

- 5-Chloro-3-iodobenzoic acid

Uniqueness

2-Amino-5-chloro-3-iodobenzoic acid is unique due to the simultaneous presence of amino, chloro, and iodo groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Actividad Biológica

2-Amino-5-chloro-3-iodobenzoic acid (ACIB) is a halogenated benzoic acid derivative characterized by its unique combination of functional groups, including an amino group, a chlorine atom, and an iodine atom. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of ACIB, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

- Formula : C₇H₅ClINO₂

- Molecular Weight : 297.48 g/mol

- Functional Groups : Amino (-NH₂), Chloro (-Cl), Iodo (-I)

The presence of these groups allows ACIB to participate in various chemical reactions, influencing its biological activity significantly.

ACIB's biological activity is largely attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : ACIB may inhibit certain enzymes that are crucial for various biochemical pathways. The halogen substituents can enhance binding affinity to enzyme active sites.

- Receptor Interaction : The compound can act as a ligand for various receptors, potentially modulating physiological responses.

- Antioxidant Activity : Some studies suggest that ACIB exhibits antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

ACIB has shown promising antimicrobial activity against various pathogens. In particular, research indicates that halogenated compounds similar to ACIB possess significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) studies have demonstrated that derivatives of halogenated benzoic acids exhibit effective growth inhibition against bacteria such as Vibrio harveyi and Vibrio parahaemolyticus at concentrations as low as 100 µg/mL .

Antioxidant Activity

Recent investigations into the antioxidant capabilities of ACIB suggest it may play a role in reducing oxidative damage in cells. The antioxidant activity is often assessed using methods like the ABTS radical cation decolorization assay, which indicates the compound's ability to scavenge free radicals .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antibacterial effects of various halogenated phenylboronic acids and found that compounds structurally related to ACIB exhibited significant antibacterial and antibiofilm activity. The study highlighted that these compounds could inhibit biofilm formation and reduce virulence factors in bacterial strains .

-

Antioxidant Evaluation :

- Research focusing on the antioxidant properties of halogenated compounds similar to ACIB indicated a significant reduction in total polyphenol content and enhanced antioxidant activity in treated plant extracts compared to controls . This suggests potential applications in enhancing plant resilience against stressors.

-

Pharmacological Applications :

- Ongoing research is exploring the use of ACIB as a pharmaceutical intermediate or active ingredient in drug formulations due to its unique chemical structure and biological properties. Its potential as an anti-inflammatory agent is also under investigation, given the known effects of similar compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-5-chlorobenzoic acid | C₇H₈ClNO₂ | Lacks iodine; primarily studied for anti-inflammatory properties. |

| 2-Amino-3-chlorobenzoic acid | C₇H₈ClNO₂ | Different chlorine position; shows varied reactivity patterns. |

| 2-Iodobenzoic acid | C₇H₅INO₂ | Contains only iodine; used mainly in organic synthesis as a reagent. |

The unique combination of chlorine and iodine in ACIB enhances its reactivity compared to these similar compounds, potentially leading to diverse biological activities.

Propiedades

IUPAC Name |

2-amino-5-chloro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRDUSOUTARJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64724-23-8 | |

| Record name | 2-Amino-5-chloro-3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.